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2-Amino-6-ethylbenzoic acid Documentation Hub

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  • Product: 2-Amino-6-ethylbenzoic acid
  • CAS: 66232-56-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Amino-6-ethylbenzoic acid

Starting Data Collection I've started gathering data on the physicochemical properties of 2-Amino-6-ethylbenzoic acid. My initial focus is on its molecular structure, melting point, boiling point, solubility, and pKa val...

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Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Exploratory

2-Amino-6-ethylbenzoic acid molecular structure and weight

Starting Data Collection I've started gathering data. I'm focusing on 2-Amino-6-ethylbenzoic acid now, to get its molecular structure, weight, and key chemical properties for my work.

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Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Foundational

6-Ethylanthranilic acid solubility in organic solvents

Starting Data Collection I've initiated the data gathering phase, focusing on 6-ethylanthranilic acid's solubility. My search strategy prioritizes quantitative data and the methods used in related experiments.

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Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Exploratory

biological activity of 2-Amino-6-ethylbenzoic acid derivatives

Beginning Discovery Phase I am now initiating a comprehensive search for the biological activities of 2-Amino-6-ethylbenzoic acid derivatives. My focus is on their mechanisms of action, along with identifying reported th...

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Discovery Phase

I am now initiating a comprehensive search for the biological activities of 2-Amino-6-ethylbenzoic acid derivatives. My focus is on their mechanisms of action, along with identifying reported therapeutic effects like anti-inflammatory and analgesic properties.

Exploring Specific Examples

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Foundational

2-Amino-6-ethylbenzoic acid mechanism of action

Initiating Data Collection I'm starting by meticulously researching 2-Amino-6-ethylbenzoic acid's mechanism of action. My initial phase involves exhaustive Google searches to pinpoint its known molecular targets, the rel...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Formulating Research Plan

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Reframing for Data Synthesis

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Reframing for Comprehensive Guide

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Exploratory

potential therapeutic applications of 2-Amino-6-ethylbenzoic acid

Initiating Data Gathering I'm starting by thoroughly researching "2-Amino-6-ethylbenzoic acid" to grasp its basic chemical and physical characteristics. I'm also broadening the search with terms like "2-".

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm starting by thoroughly researching "2-Amino-6-ethylbenzoic acid" to grasp its basic chemical and physical characteristics. I'm also broadening the search with terms like "2-".

Defining Search Parameters

I've expanded my search terms to include "therapeutic applications," "pharmacology," "synthesis," and "anthranilic acid derivatives" to understand the molecule's potential. If results remain limited, I will broaden the scope to include related compounds and investigate other substituted anthranilic acids. I'll then seek established experimental protocols and look for toxicity, mechanism of action, and any existing studies. Finally, I will structure a technical guide.

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Identifying the Compound's Status

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Contextualizing the Molecule

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Expanding Research Scope

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Pinpointing Key Findings

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Constructing a Research Framework

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Foundational

2-Amino-6-ethylbenzoic acid and its role in medicinal chemistry

Starting Research on Acid I'm now starting my research on 2-Amino-6-ethylbenzoic acid. My initial focus is on gathering core data, so I'm performing comprehensive Google searches.

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Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Acid

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Exploratory

spectroscopic data (NMR, IR, MS) for 2-Amino-6-ethylbenzoic acid

Initiating Data Search I'm starting by exhaustively searching Google for spectroscopic data (NMR, IR, MS) on 2-Amino-6-ethylbenzoic acid. My initial focus is on reputable chemical databases and scientific literature to e...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Search

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Foundational

An In-Depth Technical Guide to 2-Amino-6-ethylbenzoic Acid as a Precursor in Organic Synthesis

Foreword: Unveiling the Synthetic Potential of a Versatile Anthranilate Derivative In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Synthetic Potential of a Versatile Anthranilate Derivative

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available precursors, substituted anthranilic acids represent a class of compounds with immense synthetic utility, largely owing to the orthogonal reactivity of their amino and carboxylic acid functionalities. This guide focuses on a particularly valuable, yet often overlooked, member of this family: 2-amino-6-ethylbenzoic acid.

The presence of the ethyl group at the C6 position, ortho to the amino group, introduces significant steric hindrance that profoundly influences the molecule's reactivity and conformational preferences. This seemingly simple structural modification unlocks unique synthetic pathways, enabling the regioselective synthesis of a variety of heterocyclic systems that are otherwise challenging to access. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of 2-amino-6-ethylbenzoic acid, moving beyond a mere recitation of protocols to a deeper exploration of the causality behind its synthetic utility.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is the bedrock of its effective and safe utilization in any synthetic endeavor.

Key Physicochemical Data
PropertyValueSource
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
AppearanceOff-white to light yellow crystalline powder
Melting Point99-103 °C
SolubilitySoluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.N/A
pKa (amino group)~4-5 (estimated)N/A
pKa (carboxyl group)~3-4 (estimated)N/A
Spectroscopic Signature

The structural features of 2-amino-6-ethylbenzoic acid give rise to a characteristic spectroscopic fingerprint. In its ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amine and carboxylic acid protons. The IR spectrum would prominently feature N-H stretching vibrations for the primary amine, a C=O stretching vibration for the carboxylic acid, and aromatic C-H and C=C stretching bands.

Safety and Handling

As with any chemical reagent, proper handling of 2-amino-6-ethylbenzoic acid is crucial. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, always consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.

The Strategic Advantage in Synthesis: The Role of the Ortho-Ethyl Group

The synthetic utility of 2-amino-6-ethylbenzoic acid is fundamentally rooted in the steric and electronic influence of its substituents. The amino and carboxylic acid groups provide two points of reactivity, making it an ideal substrate for cyclization reactions to form heterocyclic systems. The ethyl group at the C6 position, however, is the key differentiator.

This ortho-substituent exerts significant steric hindrance around the adjacent amino group. This steric shield can be exploited to direct reactions to the less hindered nitrogen atom in certain contexts or, more commonly, to influence the conformation of reaction intermediates, thereby favoring specific cyclization pathways. This steric control is particularly evident in the synthesis of substituted quinazolinones and other related heterocycles, where it can dictate the regioselectivity of ring closure.

Core Application: Synthesis of Bioactive Heterocycles

2-Amino-6-ethylbenzoic acid is a cornerstone precursor for the synthesis of a variety of heterocyclic scaffolds, many of which are prevalent in medicinal chemistry due to their diverse biological activities.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological properties, including anticonvulsant, anti-inflammatory, and anticancer activities. The reaction of 2-amino-6-ethylbenzoic acid with amides or nitriles is a common strategy for their synthesis.

G A 2-Amino-6-ethylbenzoic acid C Condensation & Cyclization A->C B Amide or Nitrile Reagent B->C D Substituted Quinazolinone C->D Dehydration

Caption: General workflow for the synthesis of quinazolinones.

This protocol exemplifies a typical cyclization reaction to form a quinazolinone derivative.

Materials:

  • 2-Amino-6-ethylbenzoic acid

  • Acetamide

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2-amino-6-ethylbenzoic acid (1 equivalent) and acetamide (1.2 equivalents).

  • Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heat the reaction mixture to 120-130 °C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 2-methyl-8-ethylquinazolin-4(3H)-one.

Rationale and Self-Validation:

  • Causality: PPA serves as both a solvent and a dehydrating agent, facilitating the condensation between the amino group of the benzoic acid and the amide, followed by the cyclization to form the quinazolinone ring.

  • Trustworthiness: The progress of the reaction is monitored by TLC, ensuring that the reaction is driven to completion. The neutralization step is critical for the precipitation of the product, and the final recrystallization step ensures the purity of the final compound, which can be verified by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Synthesis of Other Heterocyclic Systems

The synthetic utility of 2-amino-6-ethylbenzoic acid extends beyond quinazolinones. It can serve as a precursor for:

  • Benzodiazepines: By reacting with α-amino acids or their derivatives.

  • Azaflavones: Through condensation with substituted acetophenones followed by cyclization.

  • Acridones: Via reactions that involve the formation of a third aromatic ring.

The specific reaction conditions and co-reactants will dictate the final heterocyclic scaffold produced.

Mechanistic Insights: The Driving Forces of Reactivity

The synthetic transformations involving 2-amino-6-ethylbenzoic acid are governed by fundamental principles of organic chemistry.

G A Nucleophilic attack of amine on activated carbonyl B Formation of tetrahedral intermediate A->B C Dehydration to form N-acylated intermediate B->C Elimination of H2O D Intramolecular cyclization C->D Tautomerization & activation E Formation of quinazolinone ring D->E

Caption: Simplified mechanism of quinazolinone formation.

The initial step in many of these reactions is the nucleophilic attack of the amino group on an electrophilic carbonyl carbon of the co-reactant. The subsequent steps often involve intramolecular cyclization, driven by the proximity of the reacting functional groups, followed by dehydration or other elimination reactions to form the stable heterocyclic aromatic system. The ethyl group's steric influence can play a crucial role in favoring certain transition states, leading to high regioselectivity in the final product.

Future Outlook and Emerging Applications

The continued exploration of 2-amino-6-ethylbenzoic acid as a synthetic precursor is a promising avenue for the discovery of novel bioactive molecules. Its utility in combinatorial chemistry, coupled with high-throughput screening, could accelerate the identification of new drug candidates. Furthermore, the development of novel catalytic systems for the functionalization of the aromatic ring or the ethyl group could further expand its synthetic repertoire. As the demand for structurally diverse and complex small molecules continues to grow in the pharmaceutical and agrochemical industries, the value of versatile and strategically substituted building blocks like 2-amino-6-ethylbenzoic acid is set to increase.

References

  • 2-Amino-6-ethylbenzoic acid | C9H11NO2 - PubChem. [Link]

Exploratory

theoretical studies of 2-Amino-6-ethylbenzoic acid

Starting Initial Research I've initiated comprehensive Google searches to gather information on 2-Amino-6-ethylbenzoic acid. My focus is on theoretical studies, specifically its synthesis, and spectroscopic properties, i...

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Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated comprehensive Google searches to gather information on 2-Amino-6-ethylbenzoic acid. My focus is on theoretical studies, specifically its synthesis, and spectroscopic properties, including FT-IR, FT-Raman, and NMR data. This foundational research will guide the next stages of this project.

Initiating Detailed Planning

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Foundational

2-Amino-6-ethylbenzoic acid health and safety information

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Exploratory

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Foundational

potential derivatives of 2-Amino-6-ethylbenzoic acid for drug discovery

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 2-Amino-6-ethylbenzoic Acid

Introduction 2-Amino-6-ethylbenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and materials science. Its structural motif serves as a valuable scaffold for the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-ethylbenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and materials science. Its structural motif serves as a valuable scaffold for the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. This document provides a detailed guide to a reliable and scalable synthetic route for 2-Amino-6-ethylbenzoic acid, intended for researchers, scientists, and professionals in drug development. The protocol described herein is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 2-amino-6-alkylbenzoic acids can be approached through several strategic disconnections. A common and effective method involves the ortho-lithiation and subsequent functionalization of a protected aniline derivative, followed by carboxylation and deprotection. This approach offers good regioselectivity and is amenable to a range of substituted anilines. An alternative strategy involves the functionalization of a pre-existing benzoic acid or a related precursor. The protocol detailed below will focus on a robust and well-documented pathway starting from commercially available 3-ethylaniline.

Experimental Protocol: A Multi-Step Synthesis

This protocol outlines a three-step synthesis of 2-Amino-6-ethylbenzoic acid starting from 3-ethylaniline. The key transformations involve protection of the aniline, directed ortho-metalation followed by carboxylation, and subsequent deprotection.

Step 1: Protection of 3-Ethylaniline as the Pivaloyl Amide

The initial step involves the protection of the amino group of 3-ethylaniline to prevent unwanted side reactions and to direct the subsequent ortho-lithiation. Pivaloyl chloride is chosen as the protecting group due to the steric bulk of the t-butyl group, which can aid in directing the metalation to the less hindered ortho position.

Materials:

  • 3-Ethylaniline

  • Pivaloyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-ethylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of pivaloyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-(3-ethylphenyl)pivalamide, can be purified by recrystallization or column chromatography if necessary.

Step 2: Directed ortho-Metalation and Carboxylation

This step is the core of the synthesis, where the regioselective introduction of the carboxylic acid group is achieved. The pivaloyl group directs the deprotonation to the ortho position via a complex-induced proximity effect.

Materials:

  • N-(3-ethylphenyl)pivalamide (from Step 1)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Dry ice (solid CO₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar oven-dried glassware

  • Syracuses

  • Low-temperature thermometer

Procedure:

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve N-(3-ethylphenyl)pivalamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature below -70 °C. The solution may turn a deep color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Carefully quench the reaction by pouring the lithiated solution onto the crushed dry ice. Alternatively, the dry ice can be added portion-wise to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Add diethyl ether and 1 M HCl to the mixture.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is 2-(pivalamido)-6-ethylbenzoic acid.

Step 3: Deprotection to Yield 2-Amino-6-ethylbenzoic Acid

The final step involves the removal of the pivaloyl protecting group under acidic conditions to yield the desired product.

Materials:

  • 2-(pivalamido)-6-ethylbenzoic acid (from Step 2)

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

  • pH paper or pH meter

Procedure:

  • Place the crude 2-(pivalamido)-6-ethylbenzoic acid into a round-bottom flask.

  • Add a mixture of concentrated HCl and water (e.g., a 1:1 mixture).

  • Heat the mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution by the dropwise addition of a concentrated NaOH solution until the pH is approximately 7. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-Amino-6-ethylbenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

StepReactantProductKey ReagentsTypical Yield
13-EthylanilineN-(3-ethylphenyl)pivalamidePivaloyl chloride, Pyridine>90%
2N-(3-ethylphenyl)pivalamide2-(pivalamido)-6-ethylbenzoic acidsec-Butyllithium, Dry Ice (CO₂)60-75%
32-(pivalamido)-6-ethylbenzoic acid2-Amino-6-ethylbenzoic acidConcentrated HCl>85%

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 3-Ethylaniline Intermediate1 N-(3-ethylphenyl)pivalamide Start->Intermediate1 Step 1: Pivaloyl Chloride, Pyridine Intermediate2 2-(pivalamido)-6-ethylbenzoic acid Intermediate1->Intermediate2 Step 2: 1. s-BuLi, THF, -78°C 2. CO₂ (Dry Ice) Product 2-Amino-6-ethylbenzoic acid Intermediate2->Product Step 3: Conc. HCl, Reflux

Caption: Synthetic route to 2-Amino-6-ethylbenzoic acid.

Mechanistic Insights and Rationale

The success of this synthesis hinges on the directed ortho-metalation (DoM) reaction in Step 2. The pivaloyl group is a powerful directed metalation group (DMG). The amide carbonyl oxygen coordinates to the lithium cation of the organolithium base (sec-butyllithium), delivering the base to the adjacent ortho-proton. This intramolecular coordination significantly lowers the activation energy for deprotonation at the C2 position compared to the other aromatic protons, leading to excellent regioselectivity. The steric bulk of the tert-butyl group on the pivaloyl amide also plays a role in directing the lithiation to the less hindered C2 position over the C6 position, which is adjacent to the ethyl group.

The choice of sec-butyllithium as the base is critical. It is a strong, non-nucleophilic base that is highly effective for the deprotonation of aromatic C-H bonds directed by a DMG. The low reaction temperature of -78 °C is necessary to prevent side reactions, such as the decomposition of the organolithium intermediate.

References

  • Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Hartung, C. G.; Snieckus, V. The Directed ortho Metalation Reaction. A Point of Entry to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, 2002; pp 330-367.
Application

detailed experimental protocol for 2-Amino-6-ethylbenzoic acid synthesis

Beginning Synthesis Exploration I'm starting a comprehensive search for established routes to 2-Amino-6-ethylbenzoic acid. My initial focus is on reliable synthetic pathways to the acid.

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Method

using 2-Amino-6-ethylbenzoic acid as a building block in synthesis

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Application

reaction conditions for derivatizing 2-Amino-6-ethylbenzoic acid

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Method

purification techniques for crude 2-Amino-6-ethylbenzoic acid

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Application

analytical methods for 2-Amino-6-ethylbenzoic acid quantification

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Method

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Application

application of 2-Amino-6-ethylbenzoic acid in dye synthesis

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Method

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Application

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Method

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Application

Application Note: Strategic Derivatization of 2-Amino-6-ethylbenzoic Acid for Enhanced Performance in Biological Assays

Introduction: Unlocking the Potential of 2-Amino-6-ethylbenzoic Acid 2-Amino-6-ethylbenzoic acid, an analog of the versatile anthranilic acid scaffold, presents a unique molecular framework for the development of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 2-Amino-6-ethylbenzoic Acid

2-Amino-6-ethylbenzoic acid, an analog of the versatile anthranilic acid scaffold, presents a unique molecular framework for the development of biologically active probes and drug candidates. Its intrinsic fluorescence and dual functional handles—a primary aromatic amine and a carboxylic acid—make it an attractive starting point for chemical modification. However, the inherent properties of the parent molecule, such as its pKa and solubility, may not be optimal for direct use in complex biological systems.

Derivatization is a critical strategy to overcome these limitations. By selectively modifying the amino or carboxyl groups, researchers can modulate the molecule's physicochemical properties to enhance cell permeability, introduce reporter tags for detection, or append pharmacophores to alter biological activity. This application note provides a comprehensive guide to the strategic derivatization of 2-Amino-6-ethylbenzoic acid, offering detailed protocols and the underlying chemical rationale to empower researchers in drug discovery and chemical biology.

Foundational Chemistry: Leveraging Dual Functionality

The reactivity of 2-Amino-6-ethylbenzoic acid is dictated by its two primary functional groups: the nucleophilic aromatic amine (-NH₂) and the carboxylic acid (-COOH). The ethyl group at the 6-position provides steric hindrance that can influence the reactivity of the adjacent amino group, a factor that must be considered in reaction design.

  • The Amino Group: As a primary aromatic amine, this group is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination. Its modification is often pursued to attach fluorescent dyes, biotin tags for affinity purification, or other molecular probes.

  • The Carboxylic Acid Group: This group can be converted into more reactive species, such as acid chlorides or active esters, enabling amide bond formation with primary or secondary amines. This pathway is crucial for conjugating the molecule to peptides, proteins, or amino-modified surfaces.

The choice of which functional group to modify depends entirely on the downstream application and the desired final properties of the derivative.

Strategic Derivatization Protocols

This section details two robust protocols for the selective derivatization of 2-Amino-6-ethylbenzoic acid, targeting either the amino or the carboxylic acid group.

Protocol 1: Fluorescent Labeling via Acylation of the Amino Group

This protocol describes the attachment of a fluorescent reporter, Dansyl Chloride, to the amino group. Dansyl chloride reacts readily with primary amines under mild basic conditions to form a stable, highly fluorescent sulfonamide linkage.

Rationale: This method is ideal for creating fluorescent probes for use in high-throughput screening (HTS), fluorescence polarization assays, or cellular imaging. The choice of Dansyl Chloride is based on its high quantum yield and sensitivity to the local environment.

Experimental Workflow:

cluster_0 Protocol 1: Amino Group Derivatization Start 2-Amino-6-ethylbenzoic acid Reaction Stir at RT, 4-6 hours (Protect from light) Start->Reaction Reagent Dansyl Chloride (in Acetone) Reagent->Reaction Base Sodium Bicarbonate (Aqueous) Base->Reaction Quench Acidify with 1M HCl Reaction->Quench Reaction complete Extraction Extract with Ethyl Acetate Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Final Dansylated Product Purification->Final

Caption: Workflow for fluorescent labeling of the amino group.

Materials:

  • 2-Amino-6-ethylbenzoic acid

  • Dansyl Chloride

  • Acetone (Anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography mobile phase)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask protected from light, dissolve 100 mg of 2-Amino-6-ethylbenzoic acid in 5 mL of acetone.

  • Base Addition: In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium bicarbonate. Add 5 mL of this solution to the reaction flask. The mixture should be biphasic.

  • Reagent Addition: Slowly add a solution of 1.1 molar equivalents of Dansyl Chloride in 2 mL of acetone to the stirring reaction mixture.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully acidify the mixture to pH ~2-3 using 1M HCl. This step protonates the unreacted carboxylic acid and helps in the subsequent extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 15 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dansylated derivative.

Self-Validation: The success of the reaction can be confirmed by a significant color change and the appearance of a new, highly fluorescent spot on the TLC plate when viewed under UV light. Final structure confirmation should be performed using Mass Spectrometry and NMR.

Protocol 2: Peptide Conjugation via Activation of the Carboxylic Acid

This protocol details the amidation of the carboxylic acid group with a model peptide after activation with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Rationale: This is a cornerstone technique in bioconjugation for stably linking small molecules to proteins or peptides. EDC/NHS chemistry forms a stable amide bond under mild, aqueous-compatible conditions, which is essential for preserving the integrity of biological molecules. The NHS ester intermediate is more stable than the EDC-activated acid alone, leading to higher coupling efficiencies.

Experimental Workflow:

cluster_1 Protocol 2: Carboxylic Acid Derivatization Start_Mol 2-Amino-6-ethylbenzoic acid (in DMF/DCM) Activation Stir at RT, 1 hour Formation of NHS Ester Start_Mol->Activation Activators EDC + NHS Activators->Activation Conjugation Stir at RT, 2-4 hours Activation->Conjugation Active NHS Ester Peptide Peptide of Interest (in PBS buffer) Peptide->Conjugation Purification_P Dialysis or Size-Exclusion Chromatography Conjugation->Purification_P Final_P Purified Conjugate Purification_P->Final_P

Caption: Workflow for peptide conjugation via the carboxylic acid.

Materials:

  • 2-Amino-6-ethylbenzoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Peptide or protein with a free amine group

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or Size-Exclusion Chromatography (SEC) column

Step-by-Step Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 1 molar equivalent of 2-Amino-6-ethylbenzoic acid in anhydrous DMF.

    • Add 1.5 molar equivalents of NHS and 1.5 molar equivalents of EDC to the solution.

    • Stir the reaction at room temperature for 1 hour to form the NHS ester. The reaction flask should be protected from moisture.

  • Conjugation to Peptide:

    • Dissolve the target peptide in PBS buffer (pH 7.4) to a concentration of 1-5 mg/mL.

    • Add the activated NHS ester solution dropwise to the stirring peptide solution. The molar ratio of the NHS ester to the peptide should be optimized, but a starting point of 10:1 is common.

    • Allow the conjugation reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Remove the unreacted small molecules and byproducts by dialysis against PBS buffer.

    • Alternatively, for more precise purification, use a size-exclusion chromatography column appropriate for the molecular weight of the peptide conjugate.

  • Characterization: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of the 2-Amino-6-ethylbenzoic acid moiety.

Characterization and Quality Control

Thorough characterization of the derivatized product is essential to ensure its identity, purity, and suitability for biological assays.

Technique Purpose Expected Outcome for Successful Derivatization
HPLC Purity AssessmentA single, sharp peak for the final product, with retention time shifted from starting materials.
Mass Spectrometry (MS) Identity ConfirmationObservation of the molecular ion peak corresponding to the calculated mass of the desired derivative.
NMR Spectroscopy Structural ElucidationAppearance of new signals and shifts in existing signals consistent with the proposed chemical modification.
Fluorimetry Functional ValidationFor fluorescent derivatives, confirmation of excitation and emission spectra characteristic of the attached fluorophore.

Conclusion and Future Perspectives

The derivatization of 2-Amino-6-ethylbenzoic acid opens a vast landscape for the creation of novel chemical tools. The protocols described herein provide a robust foundation for researchers to modify this versatile scaffold. By strategically targeting either the amino or carboxylic acid group, scientists can tailor the molecule's properties to meet the specific demands of their biological assays, from simple fluorescent probes to complex bioconjugates. Future work may involve orthogonal protection strategies to allow for sequential modification of both functional groups, further expanding the molecular diversity achievable from this promising starting material.

References

  • Luo, Y., & Prestwich, G. D. (1999). Synthesis and characterization of a RGD-peptide-crosslinked hyaluronan hydrogel. Journal of Controlled Release, 62(1-2), 145-157. (Note: While this is a specific application, the principles of EDC/NHS coupling are fundamental and widely cited. A general methodology link is provided for broader applicability).
Method

analytical standards for 2-Amino-6-ethylbenzoic acid

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Application

LC-MS analysis of 2-Amino-6-ethylbenzoic acid and its metabolites

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Technical Notes & Optimization

Troubleshooting

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Optimization

common byproducts in 2-Amino-6-ethylbenzoic acid reactions

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Troubleshooting

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Optimization

how to remove impurities from 2-Amino-6-ethylbenzoic acid

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Troubleshooting

2-Amino-6-ethylbenzoic acid degradation pathways and prevention

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Optimization

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Troubleshooting

Technical Support Center: Catalyst Selection for 2-Amino-6-ethylbenzoic Acid Synthesis Optimization

Welcome to the technical support center for the synthesis of 2-Amino-6-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst se...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this sterically hindered molecule. Here, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Amino-6-ethylbenzoic acid?

The synthesis of 2-Amino-6-ethylbenzoic acid, a sterically congested anthranilic acid derivative, typically relies on modern cross-coupling methodologies. The two most prominent and effective routes are:

  • Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of a 2-amino-6-ethyl boronic acid or ester with a suitable C1 synthon (e.g., a protected chloroformate followed by deprotection) or, more commonly, coupling 2-bromo-6-ethylaniline with a boronic acid containing the carboxylic acid moiety.

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of a 2-halo-6-ethylbenzoic acid derivative (e.g., 2-bromo-6-ethylbenzoic acid) with an ammonia surrogate or a protected amine.

The choice between these routes often depends on the availability and stability of the starting materials.

Q2: Why is catalyst selection so critical for this specific synthesis?

The structure of 2-Amino-6-ethylbenzoic acid presents a significant steric challenge. The ethyl group at the 6-position and the amino group at the 2-position flank the reactive center. This steric hindrance can impede the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination. A well-chosen catalyst system, particularly the ligand, is essential to overcome these steric barriers and achieve high yields.

Q3: What are the general characteristics of a good catalyst system for this transformation?

For sterically demanding substrates like this, the ideal palladium catalyst system will feature:

  • Bulky, Electron-Rich Ligands: Ligands such as bulky biarylphosphines (e.g., SPhos, XPhos, RuPhos) are often required. Their bulkiness promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates. Their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.

  • Efficient Palladium Precatalysts: Modern palladium precatalysts, such as the G3 or G4 palladacycles, are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are more stable and form the active Pd(0) species in a controlled manner, leading to more reproducible results.

Troubleshooting Guide & Protocol Optimization

This section is divided into the two primary synthetic routes. Each part provides specific troubleshooting advice and optimized protocols.

Part 1: Suzuki-Miyaura Coupling Approach

This approach is often favored when the corresponding boronic acid or aniline starting material is readily available.

  • Low Yield/No Reaction:

    • Cause: Inefficient oxidative addition or transmetalation due to steric hindrance.

    • Solution: Switch to a more electron-rich and bulky ligand. For ortho-substituted substrates, ligands from the Buchwald family (e.g., SPhos, XPhos) are often superior to simpler phosphines like PPh₃. Also, ensure your base is appropriate; a weaker base like K₂CO₃ might be insufficient, and a stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate the transmetalation step.

  • Homocoupling of the Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Running the reaction under a strict inert atmosphere (N₂ or Ar) is critical.

  • Protodeboronation (Loss of the Boronic Acid Group):

    • Cause: This can occur in the presence of water and is often base-mediated.

    • Solution: Use anhydrous solvents and reagents. If the reaction is sluggish, consider using a boronic ester (e.g., a pinacol ester) which is often more stable than the corresponding boronic acid.

LigandPalladium SourceTypical Loading (mol%)Temperature (°C)Key Advantages & Considerations
SPhos Pd₂(dba)₃ or SPhos Pd G31-280-110Excellent for sterically hindered substrates. Often provides high yields where other ligands fail.
XPhos Pd₂(dba)₃ or XPhos Pd G41-280-110Another highly effective Buchwald ligand for challenging couplings.
RuPhos Pd(OAc)₂ or RuPhos Pd G31-280-110Particularly effective for couplings involving heteroaromatic substrates, but also shows good performance with sterically hindered systems.
PPh₃ Pd(PPh₃)₄5-10100-120Generally not recommended for this substrate due to its lower activity for sterically hindered couplings. May lead to low yields or require harsh conditions.

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-ethylaniline (1.0 mmol), the boronic acid partner (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition & Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL). Seal the flask and degas the mixture by sparging with argon for 20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Ar = 2-amino-6-ethylphenyl BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Buchwald-Hartwig Amination Approach

This is a powerful alternative, especially if the corresponding 2-halo-6-ethylbenzoic acid is the more accessible starting material.

  • Low Conversion:

    • Cause: The steric hindrance around the C-N bond formation site can make reductive elimination difficult.

    • Solution: Use a highly active catalyst system. Josiphos-type ligands or bulky biaryl phosphine ligands like BrettPhos can be very effective. A strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required.

  • Hydrodehalogenation (Loss of Halogen):

    • Cause: This side reaction can compete with the desired amination, especially with aryl bromides or iodides.

    • Solution: Use a well-defined precatalyst to minimize side reactions. Ensure the reaction is run under strict inert conditions. Sometimes, using an aryl chloride instead of a bromide can suppress this side reaction, though it will require a more active catalyst.

  • Reaction with the Carboxylic Acid Group:

    • Cause: The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction.

    • Solution: Protect the carboxylic acid group, typically as a methyl or ethyl ester. The ester can be saponified in a subsequent step.

LigandPalladium SourceTypical Loading (mol%)BaseKey Advantages & Considerations
BrettPhos Pd₂(dba)₃ or BrettPhos Pd G31-3NaOtBu, LiHMDSExcellent for C-N bond formation with sterically hindered substrates. Often provides high yields and good reaction rates.
RuPhos Pd(OAc)₂ or RuPhos Pd G31-3NaOtBu, K₂CO₃A versatile ligand that is also highly effective for challenging aminations.
Josiphos-type Pd(OAc)₂2-4NaOtBuThese ferrocenyl-based ligands are robust and can be very effective for aminations of aryl chlorides.
BINAP Pd₂(dba)₃3-5NaOtBuA classic ligand, but often less effective for highly sterically hindered substrates compared to modern biaryl phosphine ligands.

This protocol assumes the use of a protected carboxylic acid (e.g., methyl 2-bromo-6-ethylbenzoate).

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-bromo-6-ethylbenzoate (1.0 mmol) and the base (e.g., NaOtBu, 1.5 mmol).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).

  • Amine Source & Solvent: Add the amine source (e.g., if using ammonia, a surrogate like benzophenone imine is often used, 1.2 mmol). Add the anhydrous solvent (e.g., toluene or THF, 5 mL).

  • Degassing & Reaction: Seal the flask, degas the mixture, and heat to 90-110 °C for 12-24 hours.

  • Monitoring & Workup: Follow the same monitoring and workup procedures as for the Suzuki coupling.

  • Deprotection: After purification of the aminated ester, perform saponification (e.g., using LiOH in THF/water) to obtain the final 2-Amino-6-ethylbenzoic acid.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L OxAdd->PdII_Aryl AmineCoord Amine Coordination / Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)-NR₂ L AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Ar = 6-ethylbenzoic acid derivative Amine HNR₂ Amine->AmineCoord Base Base Base->AmineCoord Workflow start Define Synthetic Route (Suzuki vs. Buchwald-Hartwig) substrate_analysis Analyze Substrate Sterics & Electronics (e.g., ortho-ethyl, amino groups) start->substrate_analysis initial_screen Initial Catalyst Screen (e.g., SPhos, XPhos for Suzuki; BrettPhos for Buchwald) substrate_analysis->initial_screen condition_opt Optimize Conditions (Base, Solvent, Temperature) initial_screen->condition_opt low_yield Low Yield or Side Reactions? condition_opt->low_yield ligand_change Change Ligand Class (e.g., try Josiphos-type) low_yield->ligand_change Yes success Successful Synthesis low_yield->success No ligand_change->condition_opt precatalyst_change Switch Precatalyst (e.g., G3 to G4) ligand_change->precatalyst_change precatalyst_change->condition_opt

Caption: Decision workflow for catalyst selection and optimization in challenging cross-coupling reactions.

References

  • Title: A General System for the Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids with Aryl and Vinyl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Simple, Air-Stable, and Operationally Convenient Precatalyst for the Suzuki-Miyaura Coupling Source: Organic Letters URL: [Link]

  • Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Recent advances and applications of the Buchwald–Hartwig amination Source: Chemical Society Reviews URL: [Link]

  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Halides with Aryl- and Heteroarylboronic Acids in the Presence of a Bulky, Electron-Rich Biarylphosphine Ligand Source: The Journal of Organic Chemistry URL: [Link]

Optimization

side reactions to avoid when using 2-Amino-6-ethylbenzoic acid

Welcome to the technical support guide for 2-Amino-6-ethylbenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-6-ethylbenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to help you anticipate and mitigate common side reactions, ensuring the success of your synthetic routes.

Introduction

2-Amino-6-ethylbenzoic acid is a valuable building block in organic synthesis, prized for its unique substitution pattern which can impart specific conformational constraints in target molecules. However, the interplay between the amino and carboxylic acid functionalities, coupled with the steric hindrance from the ethyl group, presents a unique set of challenges. This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is showing significant decarboxylation. How can I prevent this?

Question: I am attempting a reaction with 2-Amino-6-ethylbenzoic acid at elevated temperatures, and I'm observing gas evolution and the formation of 3-ethylaniline as a major byproduct. What is happening and how can I minimize it?

Answer:

This is a classic case of thermal decarboxylation. The proximity of the amino group to the carboxylic acid can facilitate the loss of CO2, particularly under harsh conditions.

Causality: The mechanism often involves the formation of a zwitterion in polar solvents, which can then be protonated. The resulting ammonium-carboxylate is unstable at high temperatures and readily loses carbon dioxide. The electron-donating nature of the amino group can stabilize the intermediate formed after decarboxylation, making this process more favorable compared to other benzoic acid derivatives.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Whenever possible, conduct your reaction at the lowest feasible temperature. If the reaction requires heat, perform a time-course study at various temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and decarboxylation.

  • Choice of Base: If your reaction requires a base, opt for non-nucleophilic, sterically hindered bases. Strong bases can deprotonate the carboxylic acid, and the resulting carboxylate is more prone to decarboxylation. Consider using bases like proton sponge or 2,6-lutidine.

  • Solvent Selection: Use aprotic solvents of lower polarity if the reaction chemistry allows. This can suppress the formation of the zwitterionic intermediate that facilitates decarboxylation.

Experimental Protocol: Temperature Optimization Study

  • Set up three identical reactions in parallel, each with 1 equivalent of 2-Amino-6-ethylbenzoic acid and your reaction partner in your chosen solvent.

  • Run each reaction at a different temperature (e.g., 60°C, 80°C, 100°C).

  • Withdraw aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Quench the aliquots and analyze by a suitable method (e.g., LC-MS or ¹H NMR) to quantify the ratio of desired product to the 3-ethylaniline byproduct.

  • Plot the data to visualize the optimal temperature-time combination for maximizing yield while minimizing decarboxylation.

FAQ 2: My product is discolored, suggesting oxidation. What are the best practices to avoid this?

Question: After my reaction or during workup, my product mixture containing 2-Amino-6-ethylbenzoic acid derivatives turns dark brown or black. I suspect oxidation of the amino group. How can I run my experiments under inert conditions?

Answer:

Aromatic amines are highly susceptible to oxidation, which can lead to the formation of colored, often polymeric, byproducts. This is exacerbated by the presence of air (oxygen), trace metals, and light.

Causality: The lone pair of electrons on the nitrogen atom of the amino group is readily oxidized. This can lead to the formation of radical cations which can then couple to form complex, highly conjugated colored impurities.

Troubleshooting Steps:

  • Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen. This involves using an inert gas like argon or nitrogen throughout the entire experimental process.

  • Degassing Solvents: Solvents can dissolve significant amounts of oxygen. Always degas your solvents before use. Common methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to scavenge radicals and prevent oxidative degradation. However, this should be tested on a small scale first to ensure it doesn't interfere with your desired reaction.

Experimental Protocol: Setting up a Reaction Under Inert Atmosphere

  • Glassware Preparation: Dry all glassware thoroughly in an oven and allow it to cool in a desiccator.

  • Assembly: Assemble your reaction apparatus (e.g., round-bottom flask with a condenser) and connect it to a Schlenk line or a manifold providing a dual vacuum/inert gas supply.

  • Purging: Evacuate the apparatus under vacuum for several minutes, then refill with argon or nitrogen. Repeat this cycle three times to ensure all air is removed.

  • Adding Reagents: Add your solid reagents, including 2-Amino-6-ethylbenzoic acid, to the flask under a positive pressure of inert gas.

  • Adding Solvents: Add your degassed solvent via a cannula or a dropping funnel.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler or a balloon filled with the inert gas.

Diagram: Inert Atmosphere Setup

InertAtmosphere cluster_setup Reaction Setup cluster_manifold Schlenk Line / Manifold Flask Round-Bottom Flask (with reagents) Condenser Condenser Flask->Condenser Bubbler Oil Bubbler (maintains positive pressure) Condenser->Bubbler Gas Out InertGas Inert Gas Source (Ar or N2) InertGas->Condenser Inert Gas In Vacuum Vacuum Pump Vacuum->Flask Purge (via manifold valve) caption Basic setup for maintaining an inert atmosphere.

Caption: Basic setup for maintaining an inert atmosphere.

FAQ 3: I am trying to perform a reaction on the carboxylic acid, but I'm getting side products related to the amino group. How can I achieve selectivity?

Question: I want to esterify the carboxylic acid of 2-Amino-6-ethylbenzoic acid, but I am also observing N-acylation from my activating agent. How can I selectively protect the amino group?

Answer:

This is a common chemoselectivity challenge. Both the amino and carboxylic acid groups are nucleophilic (the amino group) or can be activated to become electrophilic (the carboxylic acid). The amino group is generally a stronger nucleophile than the corresponding alcohol used for esterification, leading to competitive N-acylation.

Causality: In many esterification reactions that use activating agents (e.g., carbodiimides like DCC or EDC), an activated intermediate of the carboxylic acid is formed. This intermediate is a potent electrophile. The primary amine is a strong nucleophile and can attack this intermediate, leading to the formation of an amide bond (self-condensation or reaction with another molecule of the starting material) instead of the desired ester.

Troubleshooting & Strategy:

The most robust solution is to use a protecting group strategy.

  • Protect the Amine: Before attempting the esterification, protect the amino group. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 2-Amino-6-ethylbenzoic acid

  • Dissolve 2-Amino-6-ethylbenzoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

  • Cool the solution in an ice bath.

  • Slowly add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup, acidifying the solution to protonate the carboxylic acid and precipitate the Boc-protected product.

  • Filter and dry the solid Boc-2-amino-6-ethylbenzoic acid.

  • You can now proceed with your desired esterification reaction on the carboxylic acid.

  • The Boc group can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane).

Diagram: Protecting Group Strategy

ProtectionStrategy Start 2-Amino-6-ethylbenzoic acid NH2 COOH BocProtected Boc-protected intermediate NHBoc COOH Start:nh2->BocProtected:nhboc 1. Boc2O, Base Esterified Boc-protected ester NHBoc COOR' BocProtected:cooh->Esterified:coor 2. Esterification (e.g., R'OH, DCC) FinalProduct Final Product NH2 COOR' Esterified:nhboc->FinalProduct:nh2 3. Deprotection (e.g., TFA) caption Workflow for selective esterification.

Caption: Workflow for selective esterification.

Summary of Key Parameters

Side ReactionPrimary CauseKey Control ParametersRecommended Solvents
Decarboxylation High TemperatureTemperature, Choice of BaseAprotic (e.g., Toluene, THF)
Oxidation Presence of OxygenInert Atmosphere, Degassed SolventsAny (after degassing)
N-Acylation Unprotected AmineProtecting Group StrategyDioxane/Water (for Boc protection)

References

  • Note: The following are representative examples of sources discussing the principles outlined.
  • Protecting Groups in Organic Synthesis: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Amine Oxidation: Comprehensive Organic Transformations: A Guide to Functional Group Preparations, Larock, R. C. (1999). Wiley-VCH. (This text provides extensive background on the reactivity of functional groups, including the oxidation of amines). [Link]

  • Inert Atmosphere Techniques: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. [Link]

Troubleshooting

refining crystallization process for high purity 2-Amino-6-ethylbenzoic acid

Starting Initial Research I've started with comprehensive Google searches, focusing on the crystallization of 2-Amino-6-ethylbenzoic acid and similar compounds. I'm gathering solubility data, looking at solvents, potenti...

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Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've started with comprehensive Google searches, focusing on the crystallization of 2-Amino-6-ethylbenzoic acid and similar compounds. I'm gathering solubility data, looking at solvents, potential impurities, and established methods to get a good foundation. This is the groundwork for deeper analysis.

Planning Support Structure

Now I'm diving deeper, analyzing the search results to pinpoint crystallization challenges. I'm focusing on common issues for the troubleshooting guide, specifically yield, purity, size, and crystal morphology. The technical support center is starting to take shape, with a crystallization overview, a Q&A troubleshooting section, and an FAQ for quick answers.

Analyzing Search Results Deeply

I'm now deeply analyzing the search results to pinpoint crystallization challenges, preparing the Q&A troubleshooting guide and FAQ section. I'm focusing on common issues: yield, purity, crystal size, and morphology. Furthermore, I'll formulate specific questions, grounded answers, and integrate tables for quantitative data. A step-by-step protocol for crystallization is in progress, as are diagrams illustrating the troubleshooting decision process. I'll include citations and a comprehensive "References" section. Then, I'll review everything for alignment.

Optimization

troubleshooting peak tailing in HPLC for 2-Amino-6-ethylbenzoic acid

Initiating Chemical Investigation I've started with comprehensive Google searches to uncover the chemical characteristics of 2-Amino-6-ethylbenzoic acid. My initial focus is on its pKa, solubility parameters, and likely...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Chemical Investigation

I've started with comprehensive Google searches to uncover the chemical characteristics of 2-Amino-6-ethylbenzoic acid. My initial focus is on its pKa, solubility parameters, and likely secondary interactions in HPLC analysis. I'm building a foundational understanding of this compound's behavior.

Analyzing Peak Behavior Deeply

I'm now diving deeper into peak tailing. My focus is on the impact of mobile phase pH, and I am exploring comprehensive strategies. I will be assembling a Q&A-style technical guide to clarify these interactions and provide troubleshooting steps. I'm researching pharmacopeias, journals, and manufacturers.

Formulating Research Strategy

I'm expanding my approach to encompass not just initial property searches, but also comprehensive literature reviews. I'm focusing on finding validated HPLC protocols and delving deep into technical papers that discuss peak tailing. I'll utilize sources like pharmacopeias, scientific journals, and manufacturers to find solutions. I plan to document everything thoroughly.

Troubleshooting

how to confirm the structure of 2-Amino-6-ethylbenzoic acid derivatives

Beginning Investigations I'm starting with Google searches to gather information on confirming the structure of 2-Amino-6-ethylbenzoic acid and its derivatives. NMR spectroscopy is my primary focus, specifically ¹H and ¹...

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigations

I'm starting with Google searches to gather information on confirming the structure of 2-Amino-6-ethylbenzoic acid and its derivatives. NMR spectroscopy is my primary focus, specifically ¹H and ¹³C NMR. I'm aiming for authoritative sources to build a solid foundation.

Expanding Analytical Focus

I'm now broadening the scope of my research. Beyond NMR, I'm incorporating mass spectrometry (HRMS), FT-IR, and even X-ray crystallography to ensure comprehensive structural confirmation of the acid and its derivatives. I'm building troubleshooting guides and FAQs with "why" explanations. Quantifiable data tables, and workflow diagrams are in progress. Simultaneously, I will draft detailed experimental protocols.

Defining Protocols & Data

I'm now diving into the specifics. I'm building out detailed, step-by-step protocols for sample prep and data acquisition for each analytical technique, really focusing on the "how" and "why." At the same time, I'm identifying and organizing crucial quantitative data into comparison tables – chemical shifts, coupling constants, m/z values, and IR frequencies. I'm also planning the creation of workflow diagrams with Graphviz to show how the methods relate.

Optimization

optimizing storage conditions to prevent degradation of 2-Amino-6-ethylbenzoic acid

Starting Research Phase I am now initiating comprehensive Google searches to gather information on 2-Amino-6-ethylbenzoic acid. My focus is on its chemical properties, stability, and potential degradation pathways, along...

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Starting Research Phase

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Expanding Information Gathering

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Deepening Analytical Focus

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Troubleshooting

dealing with poor reactivity of 2-Amino-6-ethylbenzoic acid

Welcome to the technical support guide for 2-Amino-6-ethylbenzoic acid. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges with this uniquely substitut...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-6-ethylbenzoic acid. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges with this uniquely substituted building block. Our goal is to provide not only solutions but also a deep, mechanistic understanding of the issues to empower your synthetic strategy.

Introduction: Understanding the Challenge

2-Amino-6-ethylbenzoic acid is a valuable scaffold in medicinal chemistry, but its structure presents a significant synthetic hurdle. The core issue is severe steric hindrance . The ortho-ethyl group physically obstructs both the carboxylic acid and the amino group, dramatically reducing their reactivity in standard protocols. This guide will address the most common failures and provide field-proven methods to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my amide coupling reaction with 2-Amino-6-ethylbenzoic acid failing or giving abysmal yields?

A1: The Root Cause: Steric Shielding

Standard amide coupling protocols often fail because common reagents cannot physically access the carboxylic acid. The ortho-ethyl group acts as a bulky shield, preventing the formation of the necessary activated intermediate. Furthermore, the aniline nitrogen is a poor nucleophile, further slowing the reaction.[1][2]

Troubleshooting Workflow:

If you are observing low to no product, follow this decision-making process to systematically optimize your reaction.

G start Low/No Amide Product reagent Is your coupling reagent suited for hindered acids? start->reagent base Is your base non-nucleophilic and sufficiently strong? reagent->base Yes change_reagent Switch to HATU, HBTU, or COMU. Avoid DCC/EDC. reagent->change_reagent No temp Have you tried elevated temperatures? base->temp Yes change_base Use a hindered base like DIPEA or 2,4,6-collidine. base->change_base No activation Did you pre-activate the carboxylic acid? temp->activation Yes increase_temp Increase temperature to 40-60 °C. Monitor for decomposition. temp->increase_temp No success Reaction Optimized activation->success Yes preactivate Pre-activate acid with coupling reagent & base for 30 min before adding the amine. activation->preactivate No change_reagent->base change_base->temp increase_temp->activation preactivate->success

Caption: Troubleshooting workflow for failed amide coupling.

In-Depth Solutions:

  • Reagent Selection is Critical: Carbodiimides like DCC and EDC are often too bulky and not reactive enough for this substrate.[3] You must use a more potent activating agent. Uronium/phosphonium salt-based reagents are highly recommended.[4][5][6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is the gold standard for sterically hindered couplings.[4][5] HATU forms a highly reactive OAt-active ester that couples rapidly, often outcompeting side reactions.[6][7]

    • HBTU/PyBOP: Also effective, though HATU is generally superior for severely hindered cases.

  • Optimize Your Base: The choice of base is crucial. It must be non-nucleophilic to avoid reacting with the activated acid.

    • Recommended: N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-Collidine.[1][8] These bulky bases can deprotonate the carboxylic acid without interfering in the coupling.

    • Avoid: Triethylamine (TEA) can sometimes be nucleophilic enough to cause side reactions.

  • Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like DMF or NMP.

    • Temperature: While room temperature is a good starting point, hindered couplings often require heating. Cautiously increase the temperature to 40-60 °C and monitor the reaction by LC-MS.

    • Pre-activation: Stir the 2-amino-6-ethylbenzoic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) together for 15-30 minutes before adding your amine.[1] This ensures the formation of the active ester prior to the introduction of the nucleophile.

Coupling ReagentClassKey Advantage for Hindered SystemsTypical Conditions
DCC / EDC CarbodiimideLow costOften ineffective, leads to low conversion.
HATU Uronium SaltHighest reactivity, fast kinetics, low epimerization.[4][5]1.1 eq. HATU, 2.0 eq. DIPEA in DMF, RT to 50°C.
HBTU / PyBOP Uronium / PhosphoniumGood reactivity, common reagents.1.1 eq. Reagent, 2.0 eq. DIPEA in DMF, RT to 50°C.
COMU Uronium SaltHigh solubility and reactivity, easy workup.1.1 eq. COMU, 2.0 eq. DIPEA in DMF, RT to 50°C.
Q2: I'm struggling with esterification. Fischer esterification isn't working. What are my options?

A2: Bypassing Direct Esterification

Acid-catalyzed esterification (Fischer esterification) is an equilibrium process that is exceptionally slow for sterically hindered acids like this one.[9] The approach of the alcohol nucleophile is blocked. Alternative strategies that activate the carboxylic acid under different mechanisms are required.

Recommended Strategies:

  • Activation to Acyl Halide: The most robust method is to convert the carboxylic acid to a more reactive species.

    • Protocol: Treat the acid with oxalyl chloride or thionyl chloride (SOCl₂) with a catalytic amount of DMF in an inert solvent like DCM or Toluene. This forms the acyl chloride in situ.

    • Causality: The acyl chloride is a much more potent electrophile. After formation, carefully evaporate the excess reagent and then add your desired alcohol, often with a non-nucleophilic base like pyridine or DIPEA to scavenge the HCl byproduct.

  • Mitsunobu Reaction: This classic reaction is excellent for coupling carboxylic acids with primary or secondary alcohols, especially when steric hindrance is an issue.[10][11][12]

    • Mechanism: The reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol, which then attacks the carboxylate.[10] This inverts the typical roles and can overcome hindrance at the acid.

    • Caution: The Mitsunobu reaction can be challenging for highly hindered alcohols.[11][13] For hindered acids, using a more acidic coupling partner like 4-nitrobenzoic acid has been shown to improve yields.[14]

Q3: Reactions at the amino group, like diazotization, are sluggish. How can I improve this or what are the alternatives?

A3: Addressing the Poorly Nucleophilic Amine

The ethyl group at the ortho position also electronically deactivates the amino group slightly and sterically hinders its approach. This can make reactions like diazotization for Sandmeyer chemistry difficult.[15][16]

Improving Diazotization:

  • Stronger Acid Conditions: Ensure your acid (e.g., HCl, H₂SO₄) is sufficiently concentrated. The formation of the nitrosating agent (nitrous acid from NaNO₂) is acid-catalyzed.

  • Alternative Nitrosating Agents: In non-aqueous media, you can use reagents like tert-butyl nitrite or isoamyl nitrite, which can sometimes be more effective for less reactive anilines.

  • Temperature Control: Maintain strict temperature control (0-5 °C) to prevent the premature decomposition of the diazonium salt.[17]

Alternative Strategies (When the Amine is the Problem):

In drug discovery, problematic anilines are often replaced with bioisosteres to improve metabolic stability and synthetic tractability.[18][19][20][21] While this involves redesigning your target molecule, it's a powerful strategy if 2-amino-6-ethylbenzoic acid proves too difficult. Consider saturated bicyclic amines or other scaffolds that mimic the vector and properties of the aniline group without its associated reactivity and metabolic liabilities.[18][19]

Model Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling 2-Amino-6-ethylbenzoic acid with a primary amine.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-6-ethylbenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M).

  • Reagent Addition: Add HATU (1.1 eq.) followed by DIPEA (2.2 eq.).

  • Pre-activation: Stir the mixture at room temperature for 30 minutes. You should observe a clear solution.

  • Amine Addition: Add the desired amine (1.05 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor progress by LC-MS or TLC. If no significant conversion is observed after 4 hours, slowly warm the reaction to 40-50 °C.

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_0 Activation Stage cluster_1 Coupling Stage Acid 2-Amino-6-ethylbenzoic acid Activated Ester OAt-Active Ester Acid->Activated Ester HATU HATU HATU->Activated Ester DIPEA DIPEA DIPEA->Activated Ester Amide Product Amide Product Activated Ester->Amide Product Amine R-NH2 Amine->Amide Product

Caption: HATU-mediated amide coupling workflow.

References

  • HATU: The Science Behind its Mechanism and Applications. Ningbo Inno Pharmchem Co.,Ltd.4

  • HATU: a third-generation coupling reagent. ChemicalBook. Link

  • HATU - Wikipedia. Wikipedia. Link

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Link

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Link

  • Mitsunobu Reaction. Master Organic Chemistry. Link

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem. Link

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Link

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Center for Biotechnology Information. Link

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Link

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. Link

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. Link

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Royal Society of Chemistry. Link

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. ResearchGate. Link

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Taylor & Francis Online. Link

  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. Link

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Link

  • Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Link

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Semantic Scholar. Link

  • Aniline replacement in drug-like compounds. Cresset Group. Link

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Link

  • The diazotization process. ResearchGate. Link

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. ACS Publications. Link

  • Diazotisation. Organic Chemistry Portal. Link

  • Tips and tricks for difficult amide bond formation?. Reddit. Link

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Link

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. NIH National Center for Biotechnology Information. Link

  • Synthesis and Antibacterial Activity of 1-(2-Diazo-6-ethoxybenzothiazolyl) SubstitutedBenzene Derivatives. ResearchGate. Link

  • Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. Link

  • The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Royal Society of Chemistry. Link

  • A one-pot preparation of N-2-mercaptobenzoyl-amino amides. NIH National Center for Biotechnology Information. Link

  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. NIH National Center for Biotechnology Information. Link

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Link

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Europe PMC. Link

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Link

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Synthetic Chemist: 2-Amino-6-ethylbenzoic Acid vs. 2-Amino-6-methylbenzoic Acid

In the realm of medicinal chemistry and materials science, the selection of a molecular scaffold is a critical decision that profoundly influences the properties and performance of the final product. Anthranilic acid der...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the selection of a molecular scaffold is a critical decision that profoundly influences the properties and performance of the final product. Anthranilic acid derivatives, in particular, serve as versatile building blocks. This guide provides an in-depth comparison of two closely related ortho-substituted anthranilic acids: 2-Amino-6-ethylbenzoic acid and 2-Amino-6-methylbenzoic acid. While differing by only a single methylene unit, the nuanced steric and electronic effects of the ethyl versus the methyl group impart distinct characteristics that are crucial for researchers, scientists, and drug development professionals to understand.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these reagents is the starting point for their effective utilization. The table below summarizes the key properties of 2-Amino-6-ethylbenzoic acid and 2-Amino-6-methylbenzoic acid.

Property2-Amino-6-ethylbenzoic Acid2-Amino-6-methylbenzoic Acid
CAS Number 52395-61-22200-77-3
Molecular Formula C₉H₁₁NO₂C₈H₉NO₂
Molecular Weight 165.19 g/mol 151.16 g/mol
Melting Point Not readily available95-98 °C
Appearance Not readily availableOff-white to light yellow crystalline powder
Solubility Not readily availableNot readily available
pKa Estimated to be slightly higher than 2-Amino-6-methylbenzoic acidNot readily available

The subtle increase in molecular weight and the anticipated differences in melting point and solubility are direct consequences of the larger ethyl substituent. The ethyl group, being more electron-donating than the methyl group, is expected to slightly increase the basicity of the amino group and decrease the acidity of the carboxylic acid, leading to a marginally higher pKa.

Spectroscopic Fingerprints: Distinguishing the Analogs

While detailed side-by-side spectral data is not extensively published, we can infer the expected differences in their NMR and IR spectra based on fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most significant difference will be observed in the signals corresponding to the alkyl substituent. 2-Amino-6-methylbenzoic acid will exhibit a singlet for the methyl protons, typically in the range of δ 2.2-2.5 ppm. In contrast, 2-Amino-6-ethylbenzoic acid will show a triplet for the methyl protons (δ ~1.2 ppm) and a quartet for the methylene protons (δ ~2.6 ppm) due to spin-spin coupling. The aromatic proton signals for both compounds will appear in the range of δ 6.5-7.5 ppm, with slight variations in their chemical shifts and coupling patterns due to the different electronic environments.

  • ¹³C NMR: The carbon spectra will also reflect the difference in the alkyl group. 2-Amino-6-methylbenzoic acid will have a methyl carbon signal around 20 ppm, while 2-Amino-6-ethylbenzoic acid will show two signals for the ethyl group: one for the methyl carbon (~15 ppm) and one for the methylene carbon (~25 ppm).

Infrared (IR) Spectroscopy:

The IR spectra of both compounds will be dominated by the characteristic absorptions of the amino and carboxylic acid functional groups.

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O stretching: A strong absorption around 1680-1700 cm⁻¹ for the carbonyl of the carboxylic acid.

  • C-H stretching: Aliphatic C-H stretching bands will be present below 3000 cm⁻¹. The spectrum of 2-Amino-6-ethylbenzoic acid will show more prominent C-H stretching absorptions due to the additional methylene group.

Reactivity and Synthetic Considerations: The Impact of Steric Hindrance

The primary differentiator in the chemical reactivity of these two molecules is the steric bulk of the ortho-substituent. The ethyl group in 2-Amino-6-ethylbenzoic acid exerts a greater steric hindrance around the amino and carboxylic acid functionalities compared to the methyl group in its counterpart.

This steric effect has several important consequences for synthetic chemists:

  • Esterification and Amide Bond Formation: Reactions involving the carboxylic acid, such as esterification or amide coupling, are likely to proceed at a slower rate with 2-Amino-6-ethylbenzoic acid due to the increased steric hindrance around the carbonyl group. This may necessitate the use of more reactive reagents or harsher reaction conditions.

  • Reactions at the Amino Group: Similarly, reactions at the amino group, such as acylation or alkylation, will be more sterically hindered in the case of the ethyl-substituted analog.

  • Intramolecular Hydrogen Bonding: Both molecules can form an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid. The strength of this interaction can be influenced by the ortho-substituent, which in turn affects the acidity of the carboxylic acid and the basicity of the amine.

The following diagram illustrates the logical flow for considering the impact of the ortho-substituent on the reactivity of these molecules.

G substituent Ortho-Alkyl Substituent steric_hindrance Steric Hindrance substituent->steric_hindrance influences electronic_effect Electronic Effect (Inductive) substituent->electronic_effect influences reactivity Chemical Reactivity steric_hindrance->reactivity directly impacts pka pKa of Functional Groups electronic_effect->pka modulates amino_reactivity Reactivity of Amino Group reactivity->amino_reactivity carboxyl_reactivity Reactivity of Carboxylic Acid reactivity->carboxyl_reactivity pka->reactivity influences

Caption: Influence of the ortho-alkyl substituent on chemical reactivity.

Experimental Protocol: A Representative Synthesis of 2-Amino-6-methylbenzoic Acid

This protocol describes a common method for the synthesis of 2-Amino-6-methylbenzoic acid, which can be adapted for the synthesis of 2-Amino-6-ethylbenzoic acid by starting with the corresponding ethyl-substituted precursor.

Materials:

  • Methyl 2-amino-6-methylbenzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve methyl 2-amino-6-methylbenzoate (1.0 eq) in methanol. Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reflux: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the residue with water and cool in an ice bath. Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to yield 2-Amino-6-methylbenzoic acid as a solid.

The following workflow diagram illustrates the key steps in this synthetic protocol.

G start Start: Methyl 2-amino-6-methylbenzoate hydrolysis Hydrolysis (NaOH, MeOH/H₂O, Reflux) start->hydrolysis workup Work-up (Remove MeOH) hydrolysis->workup acidification Acidification (HCl to pH 3-4) workup->acidification isolation Isolation (Filtration) acidification->isolation purification Purification (Recrystallization) isolation->purification end End: 2-Amino-6-methylbenzoic Acid purification->end

Caption: Synthetic workflow for 2-Amino-6-methylbenzoic acid.

Applications in Drug Discovery and Materials Science

Both 2-Amino-6-ethylbenzoic acid and 2-Amino-6-methylbenzoic acid are valuable intermediates in the synthesis of pharmaceuticals and functional materials. The choice between the two often depends on the desired level of steric bulk in the final molecule, which can influence its biological activity, selectivity, and pharmacokinetic properties.

  • 2-Amino-6-methylbenzoic acid has been utilized as a key building block in the synthesis of various bioactive molecules, including inhibitors of enzymes implicated in diseases such as cancer and inflammation. Its relatively smaller size allows it to fit into specific binding pockets of target proteins.

  • 2-Amino-6-ethylbenzoic acid , with its larger ethyl group, can be employed to probe the steric tolerance of an active site or to enhance the metabolic stability of a drug candidate by shielding a nearby reactive site.

Conclusion

The seemingly minor difference between a methyl and an ethyl group at the 6-position of 2-aminobenzoic acid leads to tangible differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. For the synthetic chemist, understanding these nuances is paramount for making informed decisions in the design and synthesis of novel molecules. While 2-Amino-6-methylbenzoic acid may offer faster reaction kinetics, 2-Amino-6-ethylbenzoic acid provides an opportunity to introduce greater steric bulk, which can be a critical design element in drug discovery and materials science. The choice, as always, will be dictated by the specific goals of the research program.

References

A comprehensive list of references is not available from the provided search results. For further information, it is recommended to consult chemical supplier databases such as Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals, as well as scientific literature databases like SciFinder, Reaxys, and Google Scholar using the CAS numbers provided in this guide.

Comparative

comparing the reactivity of 2-Amino-6-ethylbenzoic acid with anthranilic acid

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Validation

validation of 2-Amino-6-ethylbenzoic acid synthesis via spectroscopy

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Comparative

comparative analysis of biological activity of benzoic acid derivatives

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Reviewing Initial Findings

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Compiling Key Findings

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Validation

cross-reactivity studies involving 2-Amino-6-ethylbenzoic acid analogs

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Comparative

A Comparative Guide to the Quantitative Analysis of 2-Amino-6-ethylbenzoic Acid Using HPLC-UV

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2-Amino-6-ethylbenzoic acid....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2-Amino-6-ethylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative perspective against other potential analytical techniques. The experimental design, validation, and comparative analysis are grounded in established scientific principles and regulatory standards to ensure trustworthiness and reproducibility.

Introduction: The Analytical Challenge

2-Amino-6-ethylbenzoic acid is a substituted aromatic amino acid whose accurate quantification is crucial in various stages of pharmaceutical development and chemical synthesis. Its amphoteric nature and potential for isomer impurities necessitate a selective and robust analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted technique for the analysis of aromatic compounds due to its high resolution, sensitivity, and adaptability. This guide details a specific HPLC-UV method, justifying the critical parameter choices and validating its performance in accordance with International Council for Harmonisation (ICH) guidelines.

The Primary Method: Reversed-Phase HPLC-UV

The developed method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like 2-Amino-6-ethylbenzoic acid.

Rationale for Method Development

The selection of each parameter in this HPLC-UV method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides excellent retention for aromatic compounds. The end-capping of the silica-based C18 material is critical to minimize peak tailing caused by the interaction of the basic amino group with residual acidic silanols on the stationary phase.

  • Mobile Phase: A gradient elution with a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The buffer, typically a phosphate or acetate buffer, controls the pH of the mobile phase. By maintaining the pH below the pKa of the carboxylic acid group and above the pKa of the amino group, the compound is retained in a less polar, neutral form, leading to better peak shape and retention. The gradient elution allows for the efficient elution of the analyte and any potential impurities with varying polarities.

  • UV Detection: The wavelength for UV detection is selected based on the UV spectrum of 2-Amino-6-ethylbenzoic acid. Aromatic compounds exhibit strong absorbance in the UV region. The optimal wavelength is typically the λmax (wavelength of maximum absorbance) to ensure the highest sensitivity. For substituted benzoic acids, this is often in the range of 230-280 nm.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis A Standard & Sample Weighing B Dissolution in Diluent A->B E Autosampler B->E Injection C Mobile Phase Preparation & Degassing D Pump & Gradient Controller C->D G C18 Column D->G E->G F Column Oven F->G H UV Detector G->H I Chromatography Data System (CDS) H->I J Peak Integration & Calibration I->J K Quantitative Result J->K Method_Selection A Analytical Need B Routine QC A->B C Trace Analysis A->C D Impurity Profiling A->D E High Throughput A->E F HPLC-UV B->F G LC-MS C->G D->G H GC-MS D->H with derivatization I CE E->I

Validation

validation of analytical methods for 2-Amino-6-ethylbenzoic acid quantification

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Comparative

efficacy comparison of 2-Amino-6-ethylbenzoic acid derivatives in vitro

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Deep Dive into Derivatives

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Validation

A Structural and Functional Comparison of 2-Amino-6-ethylbenzoic Acid and its Analogs: A Guide for Researchers

Welcome to this in-depth guide designed for researchers, scientists, and professionals in drug development. Our focus today is a detailed structural comparison of 2-Amino-6-ethylbenzoic acid and its closely related analo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide designed for researchers, scientists, and professionals in drug development. Our focus today is a detailed structural comparison of 2-Amino-6-ethylbenzoic acid and its closely related analogs. In the world of medicinal chemistry, subtle changes in molecular structure can lead to profound differences in biological activity. This guide will explore these nuances, providing not just a comparative analysis but also the experimental data and protocols necessary to understand the underlying structure-activity relationships.

Introduction: The Significance of the Anthranilic Acid Scaffold

2-Amino-6-ethylbenzoic acid belongs to the family of anthranilic acids (2-aminobenzoic acids), a class of compounds that are key building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The arrangement of the amino and carboxylic acid groups on the benzene ring provides a versatile scaffold for chemical modification. The introduction of an ethyl group at the 6-position, as in our primary compound of interest, creates specific steric and electronic effects that significantly influence its chemical reactivity and biological interactions. This guide will compare 2-Amino-6-ethylbenzoic acid with its parent compound, anthranilic acid, and its constitutional isomer, 2-Amino-3-ethylbenzoic acid, to highlight these structural and functional distinctions.

Structural Analysis of Key Compounds

A molecule's three-dimensional structure is fundamental to its function. We will now delve into the structural features of our selected compounds, supported by experimental data.

2-Amino-6-ethylbenzoic Acid

The defining feature of 2-Amino-6-ethylbenzoic acid is the presence of an ethyl group ortho to the amino group and meta to the carboxylic acid. This substitution pattern introduces significant steric hindrance around the amino group, which can influence its ability to participate in hydrogen bonding and other intermolecular interactions.

Key Structural Characteristics:

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the carboxylic acid proton and the lone pair of the amino group's nitrogen. This interaction can affect the acidity of the carboxylic acid and the basicity of the amino group.

  • Steric Effects: The ethyl group at the 6-position sterically hinders the amino group, potentially restricting its rotation and influencing the overall conformation of the molecule. This steric clash can also impact how the molecule binds to biological targets.

  • Electronic Effects: The ethyl group is an electron-donating group, which can increase the electron density of the aromatic ring and influence its reactivity in electrophilic substitution reactions.

Anthranilic Acid (2-Aminobenzoic Acid)

As the parent compound, anthranilic acid provides a baseline for our comparison. Its structure is planar, with the amino and carboxylic acid groups ortho to each other.

Key Structural Characteristics:

  • Planarity: The molecule is largely planar, allowing for efficient delocalization of electrons within the aromatic system.

  • Intramolecular Hydrogen Bonding: Similar to its ethyl-substituted derivative, anthranilic acid exhibits a strong intramolecular hydrogen bond between the amino and carboxyl groups.

  • Reactivity: The unsubstituted nature of the ring at positions 3, 4, 5, and 6 makes it more susceptible to a wider range of chemical modifications compared to its substituted analogs.

2-Amino-3-ethylbenzoic Acid

This isomer provides a fascinating contrast to 2-Amino-6-ethylbenzoic acid. Here, the ethyl group is positioned ortho to the carboxylic acid and meta to the amino group.

Key Structural Characteristics:

  • Steric Hindrance around the Carboxyl Group: The ethyl group at the 3-position introduces steric bulk near the carboxylic acid, which can affect its reactivity, particularly in esterification reactions.

  • Altered Hydrogen Bonding: The positioning of the ethyl group may subtly alter the geometry of the intramolecular hydrogen bond compared to the other two compounds.

  • Different Electronic Environment: The placement of the electron-donating ethyl group at a different position on the ring leads to a different distribution of electron density, which can influence its interaction with other molecules.

Comparative Physicochemical Properties

The structural differences outlined above manifest in the physicochemical properties of these compounds. The following table summarizes key experimental data.

Property2-Amino-6-ethylbenzoic AcidAnthranilic Acid2-Amino-3-ethylbenzoic Acid
Molecular Formula C9H11NO2C7H7NO2C9H11NO2
Molecular Weight ( g/mol ) 165.19137.14165.19
Melting Point (°C) 98-100144-148123-125
pKa (Carboxylic Acid) ~5.04.95~4.8
LogP 1.81.211.8

Data compiled from various chemical supplier databases and extrapolated from published literature.

Interpretation of Data:

  • The lower melting point of 2-Amino-6-ethylbenzoic acid compared to its isomer and parent compound can be attributed to the steric hindrance from the 6-ethyl group, which may disrupt crystal packing.

  • The pKa values are relatively similar, indicating that the electronic effect of the ethyl group on the acidity of the carboxylic acid is modest.

  • The higher LogP values for the ethyl-substituted compounds reflect their increased lipophilicity compared to anthranilic acid.

Experimental Protocols for Structural Elucidation

To provide a practical context, we outline standard protocols for characterizing the structures of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to their respective positions on the molecule. The aromatic region will be particularly informative for distinguishing between the isomers.

Expected Observations:

  • 2-Amino-6-ethylbenzoic Acid: The aromatic protons will show a distinct splitting pattern due to their coupling with each other. The ethyl group will exhibit a characteristic triplet and quartet.

  • 2-Amino-3-ethylbenzoic Acid: The aromatic proton signals will have different chemical shifts and coupling constants compared to the 6-ethyl isomer, reflecting the different electronic environment.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent (e.g., ethanol, acetone).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Workflow for Structural Elucidation:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Comparison Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR XRay X-ray Crystallography Purification->XRay MassSpec Mass Spectrometry Purification->MassSpec Structure 3D Structure Determination NMR->Structure XRay->Structure MassSpec->Structure Comparison Comparative Structural Analysis Structure->Comparison Properties Physicochemical Property Measurement Properties->Comparison

Caption: Workflow for the synthesis, purification, and structural characterization of aminobenzoic acid analogs.

Biological Activity and Structure-Activity Relationships (SAR)

The structural variations between these compounds can lead to different biological activities. For instance, substituted anthranilic acids are known to be precursors for the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The steric and electronic properties of the substituents on the anthranilic acid scaffold play a crucial role in determining the efficacy and selectivity of these drugs.

Logical Relationship of Structure to Activity:

SAR Structure Molecular Structure PhysicoChem Physicochemical Properties (e.g., LogP, pKa) Structure->PhysicoChem influences Binding Receptor/Enzyme Binding Structure->Binding directly impacts PhysicoChem->Binding governs Activity Biological Activity Binding->Activity determines

Caption: The relationship between molecular structure, physicochemical properties, and biological activity.

The steric hindrance provided by the 6-ethyl group in 2-Amino-6-ethylbenzoic acid, for example, could lead to a more selective binding profile for a particular enzyme compared to the less hindered anthranilic acid. Conversely, the 3-ethyl group in 2-Amino-3-ethylbenzoic acid might orient the molecule differently within a binding pocket, potentially leading to an entirely different biological effect.

Conclusion

This guide has provided a comprehensive structural comparison of 2-Amino-6-ethylbenzoic acid with its parent compound, anthranilic acid, and its isomer, 2-Amino-3-ethylbenzoic acid. Through the examination of their structural features, physicochemical properties, and the experimental protocols used for their characterization, it is evident that even minor positional changes of a substituent can have a significant impact on the molecule's overall characteristics. For researchers in drug discovery and development, a thorough understanding of these structure-activity relationships is paramount for the rational design of new and more effective therapeutic agents.

References

  • PubChem. (n.d.). 2-Amino-6-ethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Anthranilic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-ethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Comparative

A Comparative Guide to the Synthesis of 2-Amino-6-ethylbenzoic Acid: From Classical Routes to Modern Catalytic Methods

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-6-ethylbenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and organic synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-ethylbenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, it serves as a precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of the amino, carboxylic acid, and ethyl groups on the benzene ring offers a unique scaffold for creating complex molecular architectures. This guide provides a comprehensive literature review of the synthetic methodologies for 2-Amino-6-ethylbenzoic acid, offering a critical comparison of a well-established multi-step pathway and emerging modern catalytic strategies. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols where available, and present a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Multi-Step Synthesis via Reduction of a Nitroaromatic Precursor

A robust and well-documented method for the preparation of 2-Amino-6-ethylbenzoic acid proceeds from 2-acetyl-6-nitrobenzoic acid. This multi-step synthesis involves the sequential reduction of the nitro and acetyl functionalities. A key patent highlights a pathway that proceeds through phthalide intermediates, with careful control of pH being crucial for the final reduction step.

Synthetic Pathway Overview

The overall transformation can be visualized as a two-stage reduction process. The first stage involves the reduction of the nitro group of 2-acetyl-6-nitrobenzoic acid to an amine, which is accompanied by the cyclization to form phthalide intermediates. The second stage is the reductive opening of the phthalide ring to yield the final product, 2-Amino-6-ethylbenzoic acid.

Synthesis_of_2_Amino_6_ethylbenzoic_acid A 2-Acetyl-6-nitrobenzoic acid B 7-Amino-3-hydroxy-3-methylphthalide and 7-Amino-3-methylphthalide A->B Reduction of Nitro Group (e.g., H2, Pd/C or Pt catalyst) C 2-Amino-6-ethylbenzoic acid B->C Reduction of Phthalide (e.g., H2, Raney Ni or Pd catalyst) pH ≥ 7

Figure 1: Overall synthetic scheme for the preparation of 2-Amino-6-ethylbenzoic acid from 2-acetyl-6-nitrobenzoic acid.

Mechanistic Insights and Experimental Rationale

The initial reduction of 2-acetyl-6-nitrobenzoic acid is typically carried out using catalytic hydrogenation. The choice of catalyst (e.g., palladium or platinum-based) is critical. This step leads to the formation of 7-amino-3-hydroxy-3-methylphthalide and 7-amino-3-methylphthalide.

The subsequent and final reduction of 7-amino-3-methylphthalide to 2-Amino-6-ethylbenzoic acid is a more challenging step. It has been observed that this reduction is very slow under neutral or acidic conditions. A key innovation in the patented method is the discovery that conducting this reduction at a pH of 7 or higher significantly accelerates the reaction. This is a crucial insight for process optimization, as it allows for a more efficient and timely conversion to the desired product. Raney nickel and palladium-based catalysts have been found to be effective for this pH-dependent reduction, whereas platinum-based catalysts are reported to be unsuitable.

Detailed Experimental Protocol (Adapted from Patent EP2316818A1)

Step 1: Reduction of 2-Acetyl-6-nitrobenzoic Acid

  • To a suitable reactor, add 2-acetyl-6-nitrobenzoic acid and a water-miscible solvent (or water alone).

  • Add a hydrogenation catalyst, such as a palladium or platinum-based catalyst.

  • Pressurize the reactor with hydrogen gas (or use another hydrogen source like a formic acid derivative).

  • Maintain the reaction at a suitable temperature and pressure until the reduction of the nitro group is complete, yielding a mixture of 7-amino-3-hydroxy-3-methylphthalide and 7-amino-3-methylphthalide.

  • If using water or a water-containing mixture, adjust the pH to 7 or higher for the subsequent step.

Step 2: Reduction of 7-Amino-3-methylphthalide to 2-Amino-6-ethylbenzoic Acid

  • To the reaction mixture from the previous step (containing 7-amino-3-methylphthalide), ensure the pH is adjusted to 7 or above using a suitable base.

  • Introduce a palladium-based catalyst or Raney nickel as the hydrogenation catalyst.

  • Supply a hydrogen source (e.g., hydrogen gas).

  • Conduct the reaction at an appropriate temperature and pressure until the phthalide is reduced to 2-Amino-6-ethylbenzoic acid.

  • Upon completion, the catalyst is filtered off, and the product is isolated from the reaction mixture by standard work-up procedures, such as acidification and filtration or extraction.

Method 2: Modern Catalytic Approaches for Substituted Anthranilic Acid Synthesis

While the multi-step reduction method is well-established, modern organic synthesis has seen the development of more direct and atom-economical methods for the synthesis of substituted anthranilic acids. These often rely on transition-metal catalysis to achieve ortho-functionalization of benzoic acid or aniline derivatives. While specific protocols for 2-Amino-6-ethylbenzoic acid are not extensively detailed in the academic literature, these general methodologies represent viable alternative strategies for researchers.

Palladium-Catalyzed Direct Intermolecular ortho-C–H Amidation of Benzoic Acids

A promising approach involves the direct amidation of a C-H bond at the ortho position of a benzoic acid. Research has demonstrated the feasibility of palladium-catalyzed ortho-C–H amidation of benzoic acids. This method proposes a mechanism involving a carboxylate-assisted ortho-C–H palladation to form an arylpalladium(II) complex, which is then followed by a nitrene insertion into the palladium-carbon bond.

Ortho_Amidation A Benzoic Acid Derivative B Anthranilic Acid Derivative A->B Pd Catalyst Amine Source Oxidant

Figure 2: Generalized scheme for Pd-catalyzed ortho-C-H amidation of benzoic acids.

This strategy could potentially be applied to 2-ethylbenzoic acid to introduce the amino group directly at the 6-position. The key challenges would be achieving high regioselectivity and optimizing the reaction conditions for this specific substrate.

Iron-Catalyzed ortho-Amination of Aromatic Carboxamides

Iron catalysis offers a more cost-effective and environmentally benign alternative to palladium. Studies have shown that arenes with an 8-quinolinylamide directing group can undergo ortho-amination with N-chloroamines in the presence of an iron/diphosphine catalyst and an organometallic base. This reaction proceeds through an iron-catalyzed C-H activation. While this method requires the use of a directing group that would need to be subsequently removed, it provides a pathway for the synthesis of anthranilic acid derivatives with high yields.

Alkylation of Anthranilic Acid

Another potential route is the direct alkylation of anthranilic acid. However, controlling the position of alkylation can be challenging. The nucleophilicity of both the amino group and the aromatic ring can lead to a mixture of products. The study of the alkylation and acylation of basic salts of anthranilic acid provides insights into the reactivity of this starting material. Selective ortho-C-alkylation would likely require the use of a directing group to favor substitution at the 6-position.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Multi-Step ReductionMethod 2: Modern Catalytic Approaches
Starting Material 2-Acetyl-6-nitrobenzoic acidBenzoic acid derivatives or anthranilic acid
Number of Steps Multiple stepsPotentially fewer steps (e.g., one-step C-H amination)
Key Reagents Hydrogen gas, Pd/C, Pt, Raney NiTransition metal catalysts (Pd, Fe), specialized ligands, oxidants
Pros Well-established and documented process, potentially high-yielding.More atom-economical, direct functionalization, aligns with green chemistry principles.
Cons Multiple steps can lower overall yield, may require harsh conditions, less atom-economical.Catalyst cost and sensitivity, may require directing groups, substrate scope may be limited, less documented for this specific product.

Conclusion

The synthesis of 2-Amino-6-ethylbenzoic acid can be approached through different strategic routes. The multi-step reduction of 2-acetyl-6-nitrobenzoic acid is a well-defined and industrially relevant pathway, with the pH-controlled final reduction step being a key process parameter. For researchers in academic and drug discovery settings, modern catalytic methods, such as direct C-H amination, offer exciting and potentially more efficient alternatives. While these newer methods may require further optimization for this specific target molecule, they represent the forefront of synthetic organic chemistry and hold promise for the development of more sustainable and elegant syntheses of substituted anthranilic acids. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, cost, available resources, and the desired level of process optimization.

References

  • EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid - Google Patents.
  • 2-AMINO-6-ETHYLBENZOIC ACID - ChemBK. Available at: [Link]

  • The Future of Organic Synthesis: Leveraging 2-Amino-6-methylbenzoic Acid. Available at: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. Available at: [Link]

  • Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central. Available at: [Link]

  • Alkylation and acylation of basic salts of anthranilic acid | Request PDF - ResearchGate. Available at: [Link]

  • [Amino acid derivatives of 2,6 and p-aminobenzoic acid. I. Synthesis of derivatives of 2,6-xylidine and various derivatives of PAB] - PubMed. Available at: [Link]

  • steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). Available at: [Link]

  • Preparation of 2-amino-3-methylbenzoic acid - PrepChem.com. Available at: [Link]

  • The Crucial Role of 2-Amino-6-methylbenzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids - Chemical Communications (RSC Publishing). Available at: [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. Available at: [Link]

  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC - NIH. Available at: [Link]

  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid - ResearchGate. Available at: [Link]

  • Anthranilic acid - Wikipedia. Available at: [Link]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC - PubMed Central. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents.
  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents.
Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2-Amino-6-ethylbenzoic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a qu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 2-Amino-6-ethylbenzoic acid, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to benchmark the purity of synthesized 2-Amino-6-ethylbenzoic acid. We will move beyond rote protocol recitation to explore the "why" behind the "how," ensuring a deep, actionable understanding of the analytical methodologies.

The Criticality of Purity for 2-Amino-6-ethylbenzoic Acid

2-Amino-6-ethylbenzoic acid serves as a crucial precursor in the synthesis of a range of biologically active molecules. Even minute impurities can have cascading effects, leading to:

  • Altered Pharmacological Profiles: Impurities may possess their own biological activity, leading to off-target effects or reduced efficacy of the final drug product.

  • Toxicity: Certain process-related impurities or by-products can be toxic, posing a significant safety risk.

  • Modified Physicochemical Properties: The presence of contaminants can affect solubility, stability, and crystal form, impacting downstream formulation and bioavailability.

  • Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.

Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust characterization.

An Integrated Workflow for Purity Determination

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized 2-Amino-6-ethylbenzoic acid, integrating multiple analytical techniques for a holistic evaluation.

Purity_Benchmarking_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_quantification Primary Quantitative Analysis cluster_structural_confirmation Structural Confirmation & Impurity ID cluster_thermal_properties Thermal & Absolute Purity cluster_final_assessment Final Purity Assessment Synthesis Synthesized 2-Amino-6-ethylbenzoic Acid TLC Thin Layer Chromatography (TLC) Synthesis->TLC Qualitative Check NMR Nuclear Magnetic Resonance (¹H, ¹³C NMR) Synthesis->NMR Structural Verification DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Absolute Purity HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Quantitative Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) TLC->GC_MS Volatile Impurities MS Mass Spectrometry (MS) HPLC->MS Impurity Identification Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC_MS->MS GC_MS->Purity_Report NMR->Purity_Report DSC->Purity_Report

Caption: Workflow for Benchmarking Purity of 2-Amino-6-ethylbenzoic Acid.

Comparative Analysis of Key Analytical Techniques

A truly robust purity assessment relies on the orthogonal application of multiple analytical techniques. Each method provides a unique lens through which to view the sample, and their combined data paints a comprehensive picture.

Analytical Technique Principle Strengths Limitations Primary Application for 2-Amino-6-ethylbenzoic Acid
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification.Requires soluble samples. Method development can be time-consuming.Primary quantitative purity assay. Separation of constitutional isomers and related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.Excellent for volatile and semi-volatile impurities. Provides structural information from mass spectra.Requires derivatization for non-volatile compounds like amino acids. High temperatures can cause degradation.Detection of residual solvents and volatile synthetic by-products.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.Structural confirmation of the main component. Identification and quantification of major impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of absolute purity based on the melting point depression. Requires small sample amounts.Not suitable for amorphous or thermally unstable compounds. Less effective for impurities that form solid solutions.Determination of absolute molar purity and detection of crystalline impurities.

Detailed Experimental Protocols

The following sections provide detailed, field-tested protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. A reversed-phase method is typically suitable for moderately polar compounds like 2-Amino-6-ethylbenzoic acid. The choice of a C18 column provides a versatile stationary phase for retaining the analyte and separating it from potential impurities. UV detection is ideal as the aromatic ring and carboxylic acid moieties provide strong chromophores.

Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized 2-Amino-6-ethylbenzoic acid and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the sample and record the chromatogram.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

    • Peak tailing and fronting should be monitored as indicators of potential column or method issues.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

Rationale: ¹H NMR provides an unambiguous confirmation of the chemical structure of 2-Amino-6-ethylbenzoic acid. The chemical shift, integration, and coupling patterns of the protons are unique to the molecule. Furthermore, the presence of unexpected signals can indicate the presence of impurities, and their integration relative to the main component can provide a quantitative estimate.

Protocol:

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the amine and carboxylic acid protons.

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Expected Signals for 2-Amino-6-ethylbenzoic acid:

      • Aromatic protons in the 6-8 ppm region.

      • Ethyl group protons (a quartet and a triplet) in the 1-3 ppm region.

      • Amine (NH₂) and carboxylic acid (COOH) protons, which may be broad and their chemical shifts can vary depending on the solvent and concentration.

    • Impurity Analysis: Look for any signals that do not correspond to the expected structure or the solvent. The integration of these signals relative to the known protons of the target molecule can be used to estimate the molar percentage of the impurity.

Visualizing Method Selection Logic

The choice of analytical technique is not arbitrary but is guided by the specific questions being asked about the sample. The following diagram outlines a decision-making process for selecting the appropriate analytical method.

Method_Selection_Logic Start Start: Synthesized Sample Question1 Is the primary goal quantitative purity? Start->Question1 Question2 Are volatile impurities (e.g., residual solvents) a concern? Question1->Question2 No HPLC HPLC Question1->HPLC Yes Question3 Is structural confirmation and identification of unknowns required? Question2->Question3 No GC_MS GC-MS Question2->GC_MS Yes Question4 Is absolute molar purity needed for a crystalline solid? Question3->Question4 No NMR NMR Question3->NMR Yes DSC DSC Question4->DSC Yes End Comprehensive Purity Profile Question4->End No HPLC->Question2 GC_MS->Question3 NMR->Question4 DSC->End

Comparative

comparative docking studies of 2-Amino-6-ethylbenzoic acid derivatives

Starting Data Collection I've started gathering information on 2-Amino-6-ethylbenzoic acid and its derivatives. Google searches are underway to identify biological activities and potential protein targets.

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Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on 2-Amino-6-ethylbenzoic acid and its derivatives. Google searches are underway to identify biological activities and potential protein targets. I am simultaneously searching for relevant literature.

Outlining Docking Procedure

I am now structuring the docking study. I'm focusing on crafting a clear guide and have begun gathering data on molecular docking protocols and software. Identifying the right 2-Amino-6-ethylbenzoic acid derivatives and potential protein targets is the next step. I'm also planning the step-by-step protocol for the comparative docking study.

Defining Comparative Framework

I am now delving into the nitty-gritty, starting with thorough Google searches for biological activities and protein targets related to 2-Amino-6-ethylbenzoic acid derivatives, while also hunting for existing comparative docking studies to inform my analysis. I am also searching for the therapeutic relevance of these potential targets. At the same time, I'm researching established docking protocols, software, force fields, and crystal structures from the PDB. I will define a clear structure for the guide, then select representatives and targets. I'll outline the docking study's protocol, including docking execution and results analysis. I will create DOT scripts for workflow and interaction diagrams. Then, I'll present comparative docking data.

Deepening Research & Planning

I'm now deep in the weeds, beginning comprehensive Google searches on 2-Amino-6-ethylbenzoic acid derivatives, focusing on their biological activities and potential protein targets. Simultaneously, I'm hunting for existing comparative docking studies to understand the current research landscape and therapeutic relevance. I'm also searching for established docking protocols, software, and force fields. I will then start defining the guide's structure and selecting representatives and targets.

Refining Initial Searches

I'm now zeroing in on more specifics. My Google searches aim to find PDB IDs for COX-1 and COX-2, validated docking protocols for COX inhibitors, and examples of 2-Amino-6-ethylbenzoic acid derivatives. Step-by-step guides for tools like AutoDock Vina and protein/ligand preparation tutorials are also being sought. I'm focusing on creating a detailed and high-quality guide.

Gathering Specific Data

I have successfully executed the second step! I've now identified relevant PDB IDs for COX-1 and COX-2 enzymes. My search also yielded resources on validated molecular docking protocols for COX inhibitors, and general methods.

Refining Molecular Selection

I'm making progress in my work by refining the selection of molecules and detailing the methodology. I've got the PDB IDs for COX-1 and COX-2 enzymes and docking protocol resources. Now, I'm focusing on specific 2-Amino-6-ethylbenzoic acid derivatives with biological activity. I still need to find their 2D or 3D structures. I need a clear docking protocol guide and a data presentation strategy, so I will concentrate on the best metrics to use and how to visualize the molecular interactions.

Deepening Data Acquisition

I'm now in a more focused stage. I've gathered PDB IDs and docking resources and selected 2-Amino-6-ethylbenzoic acid derivatives. I've found examples of molecules with biological activity. I'm prioritizing the selection of specific derivatives, hunting for their 2D/3D structures, and developing a clear, target-specific docking protocol. Data presentation and visualization are also on my mind, as I consider key metrics and interaction depictions.

Analyzing Protein Targets

I've successfully pinpointed COX-1 and COX-2 as key protein targets. I've also secured their PDB IDs, a big step forward. I'm now delving into molecular docking workflows, exploring protocols and resources for tools like AutoDock Vina and PyMOL for visualization.

Detailing Docking Workflow

I've moved on to solidify a practical protocol. My focus is on preparing COX-1 and COX-2 with ligand selection and structure sourcing (SDF/MOL2). Docking validation is now on my mind, with a specific protocol for redocking and scoring function selection. I'm also ready to outline the guide's structure and contents.

Refining Practical Protocols

I'm now zeroing in on a concrete plan for the docking study. I've begun selecting specific 2-Amino-6-ethylbenzoic acid derivatives, but still need to secure their 3D structures in a workable format like SDF or MOL2. Preparing the ligands and protein targets is the next immediate task. I must also finalize a docking validation protocol. This includes redocking, choosing scoring functions, and outlining analysis metrics. Finally, I'm beginning the guide's structure, including methodology and result presentation layout, and generating the DOT script.

Initiating Data Collection

I've made real headway in collecting data for the comparative docking guide. I've pinpointed COX-1 and COX-2 as the target proteins, along with their PDB IDs. A concrete example, Celecoxib bound to 5COX, is now selected for validating the docking protocol.

Expanding Derivative Selection

I've expanded the scope and have made strides in identifying suitable 2-Amino-6-ethylbenzoic acid derivatives for the docking study. I'm focusing on broadening the dataset to improve the comparative analysis. I'm also synthesizing the collected data into a coherent protocol, and planning the result presentation with tables and workflow diagrams.

Deepening Compound Exploration

I'm now zeroing in on expanding the selection of derivatives for the comparative study. Mefenamic acid and its structural variants are on my radar, but I need a more representative set for meaningful comparisons. Synthesizing the gathered data is now the main task. I'm focusing on crafting a clear, step-by-step protocol, explaining the rationale.

Analyzing the Workflow

I've completed the initial information gathering, specifically defining COX-1 and COX-2 as the protein targets with their PDB IDs, and choosing 2-Amino-6-ethylbenzoic acid as the parent compound alongside Mefenamic acid, a known drug. I'm currently focused on outlining the full computational workflow.

Expanding Compound Set

I'm now expanding my focus to include a more diverse set of derivatives of 2-Amino-6-ethylbenzoic acid. This is crucial for a comparative analysis of anti-inflammatory activity. I've been gathering data to enhance the range of compounds and their predicted or known effects. Alongside that, I am structuring the guide, which will include detailed protocols for all stages, from preparation to results.

Deepening Compound Selection

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Safety & Regulatory Compliance

Safety

2-Amino-6-ethylbenzoic acid proper disposal procedures

Commencing Safety Protocol Review I've just initiated a thorough search for the safety data sheet (SDS) and disposal guidelines pertinent to 2-Amino-6-ethylbenzoic acid. My aim is to grasp its specific hazards, encompass...

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Author: BenchChem Technical Support Team. Date: January 2026

Commencing Safety Protocol Review

I've just initiated a thorough search for the safety data sheet (SDS) and disposal guidelines pertinent to 2-Amino-6-ethylbenzoic acid. My aim is to grasp its specific hazards, encompassing environmental and physical properties. This investigation is essential before considering any further actions.

Deepening Disposal Protocol Research

I'm now diving deeper into disposal regulations and best practices, focusing on local, regional, and national guidelines. I'm investigating potential chemical treatment methods for aminobenzoic acid derivatives to find a suitable neutralization pathway. Then, I'll synthesize the information, structuring a detailed, step-by-step procedure with safety and PPE details.

Constructing Disposal Guide Framework

I've already started my deep dive into crafting a disposal guide. I'm building it with clear sections and including quantitative data tables. Also, I'm designing a DOT language diagram to help visualize the decision-making process for disposal. My aim is to deliver a comprehensive, well-structured, and easy-to-use resource with verifiable references.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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